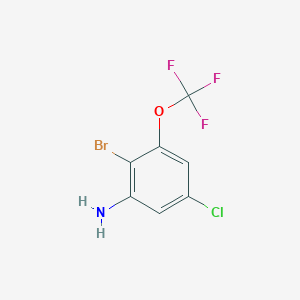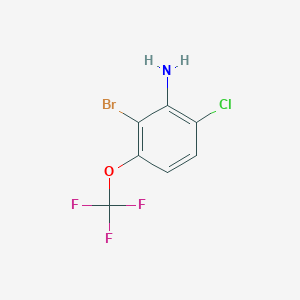
trans-2-(4-Bromo-phenyl)-cyclohexanol
Descripción general
Descripción
Compounds like “trans-2-(4-Bromo-phenyl)-cyclohexanol” belong to a class of organic compounds known as aromatic alcohols. They contain a phenyl group (an aromatic ring of carbon atoms) attached to a cyclohexanol group (a six-membered ring containing a hydroxyl group). The “trans” designation refers to the spatial arrangement of the atoms in the molecule .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, where a bromine atom on the phenyl ring could be replaced by another group. Another common method is the reduction of a carbonyl group to an alcohol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Aromatic alcohols can undergo a variety of chemical reactions, including oxidation to form carbonyl compounds, and substitution reactions where the hydroxyl group is replaced by other functional groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods. These properties are influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis of Borinic Acid Derivatives
trans-2-(4-Bromo-phenyl)-cyclohexanol: is a valuable precursor in the synthesis of borinic acid derivatives. These compounds are used in cross-coupling reactions and have shown potential in catalysis , medicinal chemistry , and the creation of polymer or optoelectronics materials . The enhanced Lewis acidity of borinic acids compared to boronic acids makes them particularly useful for regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .
Suzuki–Miyaura Coupling
In the field of organic synthesis, trans-2-(4-Bromo-phenyl)-cyclohexanol can be utilized in the Suzuki–Miyaura coupling process. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound’s structure allows for the creation of organoboron reagents necessary for this coupling .
Catalysis
The compound’s boron-containing moiety is instrumental in catalysis . It can facilitate various reactions, including oxidative addition and transmetalation processes, which are crucial in modern synthetic chemistry for creating diverse and complex molecular architectures .
Medicinal Chemistry
In medicinal chemistry, trans-2-(4-Bromo-phenyl)-cyclohexanol serves as a building block for the development of new pharmaceuticals. Its structural features enable the formation of compounds that can interact with biological systems, potentially leading to the discovery of new drugs .
Materials Science
This compound is also significant in materials science . Its incorporation into polymers can lead to materials with unique optical and electronic properties, which are essential for the development of new optoelectronic devices .
Biological Imaging
The boron component of trans-2-(4-Bromo-phenyl)-cyclohexanol can be used in biological imaging . Boron-containing compounds are often used in imaging techniques due to their ability to absorb neutrons, making them useful in various diagnostic applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYGHQSJSVSJP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Bromo-phenyl)-cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)
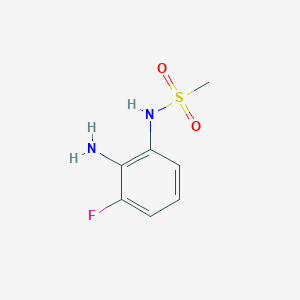
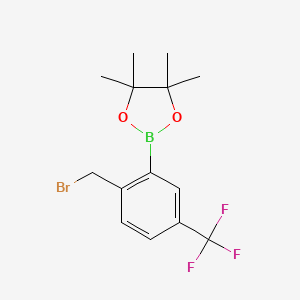
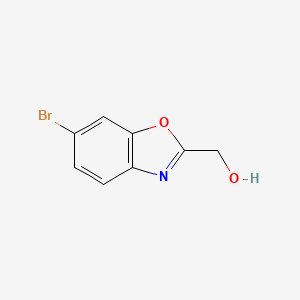
![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
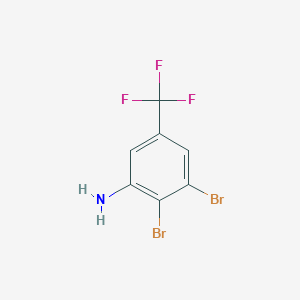

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
